1-(1H-Imidazol-1-yl)-2,3-dihydro-1H-inden-5-amine
CAS No.: 515153-87-4
Cat. No.: VC15997979
Molecular Formula: C12H13N3
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 515153-87-4 |
|---|---|
| Molecular Formula | C12H13N3 |
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | 1-imidazol-1-yl-2,3-dihydro-1H-inden-5-amine |
| Standard InChI | InChI=1S/C12H13N3/c13-10-2-3-11-9(7-10)1-4-12(11)15-6-5-14-8-15/h2-3,5-8,12H,1,4,13H2 |
| Standard InChI Key | IFAWUDZUCXAMSJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C1N3C=CN=C3)C=CC(=C2)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The molecule consists of a 2,3-dihydro-1H-inden-5-amine core, where the indene moiety is partially saturated, reducing aromaticity and introducing conformational flexibility. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is substituted at the N1 position, creating a planar aromatic system that influences electronic properties . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 199.25 g/mol | |
| CAS Registry Number | 515153-87-4 | |
| IUPAC Name | 1-(1H-Imidazol-1-yl)-2,3-dihydro-1H-inden-5-amine |
Spectroscopic Characterization
While explicit spectral data (e.g., NMR, IR) for this compound is limited in public databases, analogs such as Fadolmidine (PubChem CID: 76957627) provide insights. For instance, the -NMR spectrum of Fadolmidine, which shares a dihydroindene-imidazole scaffold, reveals proton resonances at δ 7.3–7.8 ppm for aromatic hydrogens and δ 3.1–3.5 ppm for methylene groups adjacent to nitrogen . Similar patterns are expected for 1-(1H-Imidazol-1-yl)-2,3-dihydro-1H-inden-5-amine.
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis involves a nucleophilic substitution reaction between 4-(4-hydroxyphenethyl)-2,3-dihydro-1H-indene and imidazole derivatives under basic conditions. VulcanChem reports yields of 60–75% using potassium hydroxide as a catalyst in dimethylformamide (DMF). Alternative pathways include:
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Reductive Amination: Reaction of 5-nitro-1-(1H-imidazol-1-yl)-2,3-dihydro-1H-indene with hydrogen gas over palladium catalysts.
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Cross-Coupling: Suzuki-Miyaura coupling to introduce substituents on the indene or imidazole rings .
Industrial Scalability
Industrial production faces challenges in purifying the dihydroindene intermediate, which tends to oxidize upon exposure to air. Continuous flow reactors and inert atmosphere handling are employed to mitigate degradation, achieving >90% purity in pilot-scale batches .
Comparative Analysis with Analogous Compounds
The absence of a hydroxyl or carboxamide group in 1-(1H-Imidazol-1-yl)-2,3-dihydro-1H-inden-5-amine likely narrows its receptor selectivity compared to these analogs .
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